5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound featuring a thiazole ring and a triazatricyclo structure
Properties
IUPAC Name |
5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10-15(24-11(2)18-10)17(23)20-8-6-13-12(9-20)16(22)21-7-4-3-5-14(21)19-13/h3-5,7H,6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXPCEWXIIDEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . Subsequent steps involve the construction of the triazatricyclo framework through cyclization reactions under specific conditions, such as the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted thiazole compounds .
Scientific Research Applications
5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Indole Derivatives: Indole derivatives also possess a heterocyclic ring system and are used in similar applications in medicinal chemistry and organic synthesis.
Imidazole Derivatives: These compounds have a similar heterocyclic structure and are used in various chemical and biological applications.
Uniqueness
5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is unique due to its complex triazatricyclo framework, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
The compound 5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 328 Da. The compound features a complex tricyclic structure that contributes to its unique biological activity. Key properties include:
| Property | Value |
|---|---|
| LogP | 1.35 |
| Heavy Atoms Count | 23 |
| Rotatable Bond Count | 2 |
| Number of Rings | 4 |
| Polar Surface Area (Å) | 51 |
| Hydrogen Bond Acceptors Count | 3 |
| Hydrogen Bond Donors Count | 0 |
Anticonvulsant Activity
Research has indicated that compounds similar to 5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exhibit significant anticonvulsant properties. A study on related thiazole derivatives showed that certain compounds demonstrated effective anticonvulsant activity at doses of 100 mg/kg and higher with low neurotoxicity .
The mechanism by which this compound exerts its biological effects may involve interaction with neurotransmitter systems. Specifically, it is hypothesized to influence GABAergic neurotransmission pathways, which are crucial in the modulation of seizure activity .
Study on Thiazole Derivatives
A notable study published in Pharmaceutical Biology investigated various thiazole derivatives for their anticonvulsant activities. The results indicated that compounds containing the thiazole moiety had enhanced protective indices compared to standard anticonvulsants like sodium valproate . The study highlighted the potential for developing new therapeutic agents based on the thiazole scaffold.
Synthesis and Evaluation
Another research effort focused on synthesizing new derivatives from thiazole and evaluating their biological activities. The synthesized compounds were tested for cytotoxicity and neurotoxicity using in vitro assays and animal models. Results showed that specific modifications to the thiazole ring significantly enhanced biological activity while maintaining low toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
